

## **Technical Support Center: PF-05089771 Tosylate**

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Compound of Interest		
Compound Name:	PF 05089771 tosylate	
Cat. No.:	B560333	Get Quote

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with PF-05089771 tosylate, a potent and selective NaV1.7 inhibitor.

## **Troubleshooting Guides and FAQs**

This section addresses common issues encountered during experiments with PF-05089771 tosylate.

Question: Why am I observing low or no efficacy of PF-05089771 in my in vitro assay?

Answer: Several factors can contribute to the apparent lack of efficacy in vitro. Consider the following troubleshooting steps:

- Cell Line and NaV1.7 Expression: Confirm that your chosen cell line expresses functional NaV1.7 channels at a sufficient density. The expression levels of NaV1.7 can vary significantly between cell lines and even passages.
- State-Dependent Inhibition: PF-05089771 is a state-dependent inhibitor, showing a strong
  preference for the inactivated state of the NaV1.7 channel.[1] Your electrophysiology protocol
  should include a pre-polarization step to induce channel inactivation before applying the
  compound. Assays that do not promote the inactivated state may fail to detect the
  compound's potency.[2]
- Plasma Protein Binding: In assays containing serum or albumin, the high plasma protein binding of PF-05089771 can significantly reduce its free concentration, leading to lower

#### Troubleshooting & Optimization





apparent potency.[3][4] Consider using serum-free media or accounting for protein binding in your concentration calculations.

 Compound Solubility and Stability: Ensure that PF-05089771 tosylate is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous buffers.[5] Prepare fresh dilutions for each experiment to avoid potential degradation.

Question: My in vivo animal study shows inconsistent or weak analgesic effects with PF-05089771. What could be the reason?

Answer: The translation of in vitro potency to in vivo efficacy for PF-05089771 is known to be challenging. Here are key factors to consider:

- High Plasma Protein Binding: As with in vitro assays, high plasma protein binding can limit
  the free drug concentration at the target site in animals.[3][4] This is a major hypothesis for
  its limited clinical efficacy.
- Route of Administration: The route of administration can dramatically impact the observed analgesic effect. Systemic administration may result in insufficient free drug reaching peripheral nerves. Intrathecal administration has been shown to produce more robust and rapid analgesia in mouse models, suggesting that bypassing systemic circulation can improve efficacy.[6]
- Pain Model Selection: The efficacy of PF-05089771 can be model-dependent. It may show better efficacy in models of inflammatory pain where NaV1.7 is upregulated, compared to some models of neuropathic pain.
- Species Differences: There are species-specific differences in the pharmacology of NaV1.7 inhibitors. The IC50 for rat NaV1.7 is significantly higher than for human or mouse channels. [8] Ensure your animal model is appropriate for the compound.
- Compensatory Mechanisms: Other NaV channel subtypes (e.g., NaV1.8) can compensate for the inhibition of NaV1.7, potentially masking the analgesic effect.[9]

Question: How can I improve the efficacy of PF-05089771 in my experiments?



Answer: Based on published findings, here are some strategies to potentially enhance the efficacy of PF-05089771:

- Optimize Electrophysiology Protocols: Use voltage protocols that favor the inactivated state
  of the NaV1.7 channel to accurately measure the compound's potency.[10]
- Consider the Route of Administration in Animal Studies: For preclinical studies, intrathecal administration may provide a clearer indication of the compound's potential analysesic effects by achieving higher local concentrations.[6]
- Combination Therapy: Preclinical evidence suggests that combining PF-05089771 with a low dose of an opioid or an enkephalinase inhibitor may lead to synergistic analgesic effects.[11]
- Appropriate Pain Model: Select a pain model where NaV1.7 is known to play a critical role.
   Models of inherited erythromelalgia, where gain-of-function mutations in NaV1.7 are the primary driver of pain, may be particularly sensitive to PF-05089771.[4]

### **Quantitative Data**

The following tables summarize key quantitative data for PF-05089771 tosylate.

Table 1: In Vitro Potency (IC50) of PF-05089771 across Species and NaV Subtypes



Channel	Species	IC50 (nM)	Reference
hNaV1.7	Human	11	[8]
cynNaV1.7	Cynomolgus	12	[8]
dogNaV1.7	Dog	13	[8]
ratNaV1.7	Rat	171	[8]
musNaV1.7	Mouse	8	[8]
hNaV1.1	Human	850	[5]
hNaV1.2	Human	110	[5]
hNaV1.3	Human	11,000	[5]
hNaV1.4	Human	10,000	[5]
hNaV1.5	Human	>10,000	[8]
hNaV1.6	Human	160	[5]
hNaV1.8	Human	>10,000	[8]

Table 2: Clinical Trial Outcomes for PF-05089771



Indication	Number of Subjects	Key Finding	Reference
Painful Diabetic Peripheral Neuropathy	135	No statistically significant difference from placebo in reducing average pain scores.[4]	[4]
Evoked Pain in Healthy Volunteers	25	Did not demonstrate analgesic properties alone or in combination with pregabalin.[12][13]	[12][13]
Postoperative Dental Pain	235	Showed a small, statistically significant effect at the 150 mg dose.[3]	[3]
Inherited Erythromelalgia	5	Lower pain scores observed at 4-5 and 8-9 hours post-dose. [3]	[3]

# **Experimental Protocols**

1. In Vitro Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol is a general guideline for assessing the inhibitory activity of PF-05089771 on heterologously expressed hNaV1.7 channels.

- Cell Culture: Use a stable cell line (e.g., HEK293) expressing hNaV1.7. Culture cells to 50-80% confluency before recording.
- Solutions:
  - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).



- Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
- Compound Preparation: Prepare a 10 mM stock solution of PF-05089771 tosylate in DMSO.
   Serially dilute in the external solution to achieve the desired final concentrations. The final DMSO concentration should be ≤0.1%.
- Electrophysiological Recording:
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell at a holding potential of -120 mV.
  - To assess state-dependent inhibition, use a pre-pulse to -70 mV for 500 ms to drive channels into the inactivated state.
  - Apply a test pulse to 0 mV for 20 ms to elicit NaV1.7 currents.
  - Perfuse the cells with increasing concentrations of PF-05089771 and record the current inhibition.
  - Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
- 2. In Vivo Administration Protocol (Mouse Model of Inflammatory Pain)

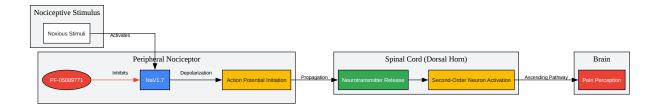
This protocol provides a general framework for evaluating the analgesic efficacy of PF-05089771 in a mouse model.

- Animal Model: Use adult male C57BL/6 mice. Induce inflammation by intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw.
- Compound Formulation:
  - Prepare a stock solution of PF-05089771 tosylate in a suitable vehicle. For intraperitoneal (i.p.) injection, a common vehicle is 5% DMSO, 5% Tween 80, and 90% saline. For intrathecal (i.t.) injection, ensure the vehicle is sterile and compatible with cerebrospinal fluid.
- Drug Administration:



- Intraperitoneal (i.p.): Administer PF-05089771 at the desired dose (e.g., 30 mg/kg) via i.p. injection.
- Intrathecal (i.t.): For direct CNS delivery, administer a lower dose (e.g., 1-10 nmol) via i.t. injection.
- Behavioral Testing:
  - Assess baseline pain sensitivity before CFA and drug administration using methods like the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
  - After drug administration, measure pain responses at various time points (e.g., 30, 60, 120, and 240 minutes) to determine the time course of analgesia.
  - Include a vehicle control group to account for any effects of the injection itself.
- Data Analysis: Compare the withdrawal thresholds or latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

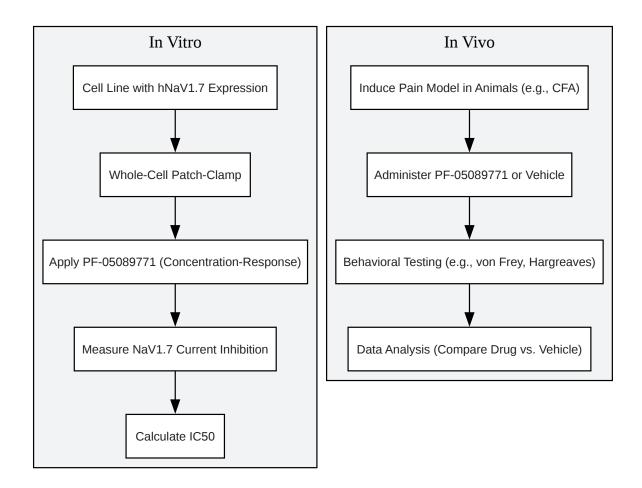
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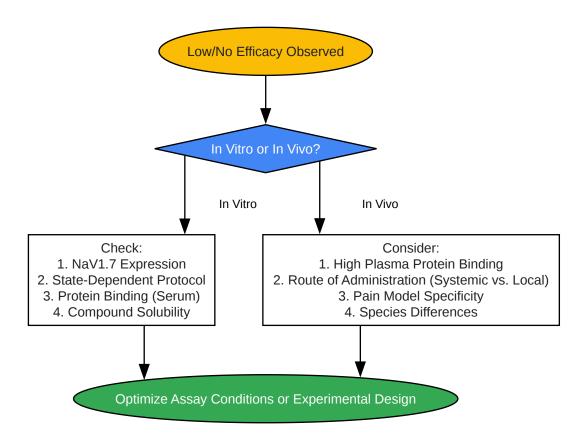
Caption: Simplified signaling pathway of pain perception mediated by NaV1.7 and the inhibitory action of PF-05089771.



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Caption: General experimental workflow for evaluating PF-05089771 efficacy in vitro and in vivo.





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Caption: A decision tree for troubleshooting low efficacy of PF-05089771.

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